2-cyclopropyl-5-[2-(trifluoromethyl)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c18-17(19,20)14-4-2-1-3-13(14)16(24)22-7-8-23-12(10-22)9-15(21-23)11-5-6-11/h1-4,9,11H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXLTXJILUVGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-5-[2-(trifluoromethyl)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity, along with efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-5-[2-(trifluoromethyl)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
2-cyclopropyl-5-[2-(trifluoromethyl)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-5-[2-(trifluoromethyl)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural Analogs with Pyrazolo[1,5-a]pyrazine Core
Compounds sharing the pyrazolo[1,5-a]pyrazine core but differing in substituents were analyzed for structural and functional variations:
Key Observations :
Pyrazolo-Pyrimidine and Pyrazolo-Triazine Derivatives
Compounds with related heterocyclic cores but distinct pharmacological profiles:
Key Observations :
- Core Flexibility : Pyrazolo-pyrimidines () and pyrazolo-triazines () exhibit divergent bioactivities, underscoring the pyrazolo[1,5-a]pyrazine core’s specificity for kinase targets.
- Trifluoromethyl Impact : The trifluoromethyl group in both pyrazolo-pyrazines and pyrazolo-pyrimidines correlates with enhanced biochemical stability, though its positional effects (e.g., 5 vs. 7) require further study.
Biological Activity
2-Cyclopropyl-5-[2-(trifluoromethyl)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features include a cyclopropyl group and a trifluoromethyl-substituted benzoyl moiety, which contribute to its unique biological properties.
Research indicates that compounds in the pyrazolo family can interact with various biological targets. The mechanism of action for this compound may involve the inhibition of specific enzymes or receptors involved in disease pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer progression.
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrazole derivatives. For example:
- In vitro Studies : Compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines. The IC50 values for these compounds often range between 0.1 to 10 µM depending on the cell type.
- Mechanistic Insights : The antitumor activity is often attributed to the compound's ability to induce apoptosis and inhibit proliferation in cancer cells by targeting specific signaling pathways.
Anti-inflammatory Activity
Research has also suggested that pyrazole derivatives exhibit anti-inflammatory properties:
- In Vivo Studies : Animal models treated with similar pyrazole compounds demonstrated reduced inflammation markers and improved clinical scores in models of arthritis and colitis.
- Biochemical Assays : These compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are noteworthy:
- Antifungal Activity : Some studies report that these compounds exhibit antifungal activity against pathogens like Candida albicans and Aspergillus niger, with EC50 values ranging from 0.5 to 5 µg/mL.
- Mechanism : The antimicrobial action may involve disruption of fungal cell membranes or inhibition of key metabolic pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antitumor, Anti-inflammatory |
| Pyrazole Derivative A | Structure | Antimicrobial |
| Pyrazole Derivative B | Structure | Antifungal |
Case Studies
-
Case Study on Antitumor Activity :
- A study involving the treatment of human breast cancer cell lines with this compound showed a significant reduction in cell viability (up to 70% at 10 µM concentration).
-
Case Study on Anti-inflammatory Effects :
- In a model of induced colitis in mice, administration of the compound resulted in reduced disease severity and lower levels of inflammatory markers compared to control groups.
Q & A
Basic: What synthetic strategies are commonly employed to construct the pyrazolo[1,5-a]pyrazine core in derivatives like 2-cyclopropyl-5-[2-(trifluoromethyl)benzoyl]pyrazolo[1,5-a]pyrazine?
Answer:
The pyrazolo[1,5-a]pyrazine scaffold is typically synthesized via cyclocondensation reactions. Key steps include:
- Cyclization of hydrazine derivatives with carbonyl-containing intermediates under reflux conditions, often using ethanol or methanol as solvents .
- Coupling reactions (e.g., Negishi coupling) to introduce substituents like cyclopropyl or trifluoromethyl groups. For example, palladium catalysts (e.g., Pd(dba)₂) and ligands (e.g., CPhos) in THF/DMF solvent systems enable efficient cross-coupling .
- Post-functionalization via nucleophilic acyl substitution to attach the 2-(trifluoromethyl)benzoyl group .
Advanced: How can reaction yields be optimized during trifluoromethyl group incorporation into pyrazolo[1,5-a]pyrazine derivatives?
Answer:
Optimization strategies include:
- Catalyst selection : Pd-based catalysts (e.g., Pd(dba)₂) enhance coupling efficiency for trifluoromethylated aryl halides .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates, while ethanol or methanol facilitates cyclization steps .
- Temperature control : Maintaining 78°C during cyclization minimizes side reactions and improves regioselectivity .
- Purification techniques : Column chromatography or recrystallization from ethanol/dichloromethane mixtures enhances purity .
Basic: What spectroscopic methods are essential for characterizing substituted pyrazolo[1,5-a]pyrazines?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropyl CH₂ at δ ~1.0–1.5 ppm) and confirms trifluoromethyl (δ ~110–120 ppm in ¹³C) and benzoyl carbonyl (δ ~165–170 ppm) groups .
- IR spectroscopy : Identifies carbonyl stretches (~1680 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₈H₁₆F₃N₃O) .
Advanced: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for pyrazolo[1,5-a]pyrazines?
Answer:
- X-ray crystallography : Provides definitive structural confirmation, resolving ambiguities in regiochemistry or stereochemistry .
- DFT calculations : Compare experimental NMR shifts with computed values to validate tautomeric forms or conformational preferences .
- Variable-temperature NMR : Detects dynamic processes (e.g., ring puckering) that may obscure spectral interpretations .
Basic: What in vitro assays are suitable for evaluating kinase inhibition by pyrazolo[1,5-a]pyrazine derivatives?
Answer:
- Enzyme inhibition assays : Use purified kinases (e.g., KDR, DYRK2) with ATP-competitive substrates. Measure IC₅₀ via fluorescence-based ADP-Glo™ assays .
- Selectivity profiling : Screen against adenosine receptor subtypes (A₁, A₂A) to assess off-target effects .
Advanced: How can in vivo models assess the therapeutic potential of pyrazolo[1,5-a]pyrazines in neurological disorders?
Answer:
- Rodent catalepsy models : Test A₂A receptor antagonism by measuring reversal of haloperidol-induced immobility (dose range: 0.1–1 mg/kg orally) .
- Forced swim test (FST) : Evaluate antidepressant-like effects via reduced immobility time, indicating serotonin/norepinephrine modulation .
- Microdialysis : Monitor dopamine release in striatal regions to assess Parkinson’s disease relevance .
Advanced: What computational approaches predict ADME properties of pyrazolo[1,5-a]pyrazine derivatives?
Answer:
- Virtual screening : Use MolPort or ZINC databases to prioritize analogs with favorable LogP (2–4) and topological polar surface area (TPSA <90 Ų) .
- ADME prediction tools : SwissADME or QikProp estimate bioavailability (%F >30), blood-brain barrier penetration (BBB+), and CYP450 inhibition risks .
- Molecular dynamics (MD) : Simulate binding stability to DYRK2 or A₂A receptors over 100 ns trajectories to prioritize candidates .
Basic: How are structural analogs of pyrazolo[1,5-a]pyrazines designed to enhance metabolic stability?
Answer:
- Cyclopropyl substitution : Reduces CYP450-mediated oxidation by shielding reactive sites .
- Trifluoromethyl groups : Improve lipophilicity (LogP) and resistance to enzymatic degradation .
- Piperazine/pyridyl appendages : Enhance solubility via hydrogen bonding while maintaining target affinity .
Advanced: What strategies mitigate data variability in biological assays for pyrazolo[1,5-a]pyrazines?
Answer:
- Dose-response normalization : Use internal standards (e.g., preladenant for A₂A assays) to control for inter-experimental variability .
- Orthogonal assays : Confirm kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods .
- Batch synthesis validation : Ensure compound purity (>95% by HPLC) to exclude impurities as confounding factors .
Advanced: How can researchers leverage X-ray crystallography to guide pyrazolo[1,5-a]pyrazine derivatization?
Answer:
- Co-crystallization with targets : Resolve binding modes (e.g., hinge region interactions in kinases) to inform substituent placement .
- Electron density maps : Identify underutilized hydrophobic pockets for introducing bulky groups (e.g., 2,4-dichlorophenyl) .
- Torsion angle analysis : Optimize substituent conformations to minimize steric clashes and maximize entropy gains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
